(5-Chloro-2-methoxyphenyl)(3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone
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Overview
Description
Synthesis Analysis
The synthesis of this compound involves the reaction of tris(5-chloro-2-methoxyphenyl)antimony with either bromodifluoroacetic acid or 2,5-difluorobenzoic acid . The resulting compounds are highly coordinated antimony derivatives. The structures were confirmed using various spectroscopic techniques, including IR, NMR, and X-ray diffraction .
Molecular Structure Analysis
- An unusual orientation of carboxyl groups with respect to the SbC3 moiety. The presence of carboxyl groups and chlorine/fluorine atoms leads to the formation of three-dimensional structures in the crystals .
Chemical Reactions Analysis
Research on the reactivity of this compound is limited, but it may participate in various organic transformations due to the presence of functional groups (chlorine, methoxy, and azetidinyl) .
Physical and Chemical Properties Analysis
Properties
IUPAC Name |
(5-chloro-2-methoxyphenyl)-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3O3/c1-22-13-5-4-11(17)6-12(13)16(21)20-7-10(8-20)15-18-14(19-23-15)9-2-3-9/h4-6,9-10H,2-3,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDGRQJSNRYAOPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)N2CC(C2)C3=NC(=NO3)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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